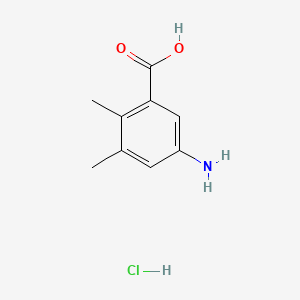

5-Amino-2,3-dimethylbenzoicacidhydrochloride

Beschreibung

5-Amino-2,3-dimethylbenzoic acid hydrochloride is a benzoic acid derivative featuring an amino group at position 5 and methyl groups at positions 2 and 3 on the aromatic ring. Its hydrochloride form enhances solubility in polar solvents, making it relevant in pharmaceutical synthesis and organic chemistry.

Eigenschaften

Molekularformel |

C9H12ClNO2 |

|---|---|

Molekulargewicht |

201.65 g/mol |

IUPAC-Name |

5-amino-2,3-dimethylbenzoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c1-5-3-7(10)4-8(6(5)2)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H |

InChI-Schlüssel |

KGSBHBLXZABMTO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1C)C(=O)O)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 5-Amino-2,3-dimethylbenzoic Acid Hydrochloride

General Synthetic Strategy

The synthesis of 5-amino-2,3-dimethylbenzoic acid hydrochloride typically involves:

- Introduction of methyl groups at the 2 and 3 positions of the benzoic acid ring.

- Amination at the 5-position.

- Conversion to the hydrochloride salt for improved stability and handling.

The preparation often starts from appropriately substituted benzoic acid derivatives, followed by nitration, reduction, halogenation, or amide formation steps depending on the specific route.

Specific Preparation Routes and Key Reactions

Nitration and Reduction Route

One classical approach begins with 4,5-dimethylbenzoic acid undergoing nitration to introduce a nitro group at the 5-position, followed by reduction to the corresponding amino group, and finally conversion to the hydrochloride salt.

- Step 1: Nitration of 4,5-dimethylbenzoic acid using nitric acid under controlled conditions.

- Step 2: Reduction of the nitro group to an amino group using catalytic hydrogenation or chemical reducing agents such as iron/HCl or tin/HCl.

- Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid.

This method is supported by analogous synthesis of 2-amino-4,5-dimethylbenzoic acid hydrochloride reported in literature, where purification and intermediate verification were performed by HPLC, NMR, and MS techniques.

One-Pot Synthesis via Benzoxazine Intermediate

A more recent and efficient method reported involves a one-pot synthesis starting from 2-amino-3-methylbenzoic acid, which can be adapted for 5-amino-2,3-dimethyl derivatives by suitable substitution.

- Step 1: Formation of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate by reacting 2-amino-3-methylbenzoic acid with bis(trichloromethyl) carbonate.

- Step 2: Aminolysis of the benzoxazine intermediate with aqueous methylamine to form 2-amino-N,3-dimethylbenzamide.

- Step 3: Electrophilic aromatic substitution to introduce halogen atoms at the 5-position using N-halosuccinimides (NCS, NBS, or NIS).

This method yields the target compound with high overall yield (87%–94%), avoids isolation of intermediates, and is environmentally friendly due to mild conditions and simple work-up.

Halogenation and Amide Formation Route

Another approach involves halogenation of methyl-substituted benzoic acid derivatives followed by conversion to amides and subsequent amination:

- Bromination or chlorination of 2-amino-3-methylbenzoic acid derivatives using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

- Conversion of the halogenated acid to acid chloride using thionyl chloride.

- Reaction of the acid chloride with methylamine to form the corresponding benzamide.

- Final conversion to the hydrochloride salt.

This method has been optimized to provide high purity and yield under mild reaction conditions, with pH adjustment and filtration steps for product isolation.

Data Tables Summarizing Preparation Conditions and Yields

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction completion and purity of intermediates and final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm structure, position of methyl and amino groups, and purity.

- Mass Spectrometry (MS): Verify molecular weight and identify impurities.

- Filtration and Recrystallization: Common purification steps, especially after pH adjustment and solvent removal.

These techniques ensure the product meets quality standards suitable for further synthetic applications.

Research Findings and Optimization Insights

- The one-pot synthesis method offers significant advantages in yield and environmental impact, reducing reaction time and solvent use.

- Halogenation steps are critical and must be controlled to avoid over-substitution or oxidation side reactions; temperature and reagent addition rates are optimized for selectivity.

- Use of thionyl chloride for acid chloride formation is effective but requires careful removal to prevent contamination of the final product.

- Mild acidic conditions (pH 2–5) during isolation improve crystallization and purity of the hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2,3-dimethylbenzoicacidhydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2,3-dimethylbenzoicacidhydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Amino-2,3-dimethylbenzoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-amino-2,3-dimethylbenzoic acid hydrochloride and related compounds:

Key Structural and Functional Differences

Substituent Position and Type: The position of the amino group significantly impacts reactivity. For example, 4-amino-2,3-dimethylbenzoic acid (CAS 5628-44-4) is a positional isomer of the target compound, which may alter its hydrogen-bonding capacity and interaction with biological targets . Methoxy vs. Methyl groups: The methoxy-substituted analog (CAS EN300-760976) exhibits higher lipophilicity compared to methyl groups, influencing solubility and membrane permeability .

Core Structure: Luminol hydrochloride (CAS 74165-64-3) replaces the benzoic acid core with a phthalazinedione ring, enabling chemiluminescent properties via peroxide oxidation .

Functional Applications :

- The triiodinated derivative (CAS 5162-90-3) demonstrates the role of halogenation in enhancing X-ray attenuation for medical contrast agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-amino-2,3-dimethylbenzoic acid hydrochloride, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 2,3-dimethylbenzoic acid as the precursor. Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C or Fe/HCl).

- Step 2 : Purify intermediates using recrystallization in ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Step 3 : Convert the free amine to the hydrochloride salt by treatment with HCl gas in anhydrous ether. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis .

Q. How can solubility and stability of 5-amino-2,3-dimethylbenzoic acid hydrochloride be characterized for in vitro studies?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration using UV-Vis spectroscopy (λ = 260 nm).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC and quantify hydrolytic byproducts (e.g., free amine) .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in 5-amino-2,3-dimethylbenzoic acid hydrochloride?

- Methodology :

- X-ray crystallography : Co-crystallize with a counterion (e.g., chloride) and solve the structure using SHELXL for refinement (space group P2₁/c, Z = 4) .

- NMR analysis : Assign peaks using HSQC and HMBC. Key signals: aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.4 ppm), and amine (δ 5.5 ppm in DO) .

Q. How do electronic and steric effects of the 2,3-dimethyl and amino groups influence reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31+G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Experimental validation : Perform Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO, DMF/HO). Compare yields with/without methyl groups to isolate steric effects .

Q. What strategies mitigate contradictions in bioactivity data across different assay conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.